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Compound of Interest

Compound Name: Dimethyl lithospermate B

Cat. No.: B1247993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of Dimethyl
lithospermate B (dmLSB), a derivative of a major active component found in the traditional

Chinese medicine Danshen (Salvia miltiorrhiza). While research has also elucidated the targets

of the related compounds Magnesium lithospermate B (MLB) and Lithospermate B (LSB), this

document focuses primarily on dmLSB, with data on related compounds provided for

comparative context.

Core Molecular Target of Dimethyl Lithospermate B:
Voltage-Gated Sodium Channels
The primary molecular target of Dimethyl lithospermate B identified in research is the

voltage-gated sodium (Na+) channel.[1][2] Unlike channel blockers, dmLSB acts as a Na+

channel agonist. Its principal mechanism of action is the slowing of the inactivation kinetics of

the sodium current (I_Na).[1][2][3][4][5] This leads to an increased inward sodium current

during the early phases of the cardiac action potential, effectively prolonging its duration.[1][2]

[3][4] Notably, this effect is achieved without inducing a persistent late sodium current, which is

a critical distinction from other Na+ channel agonists that can have proarrhythmic effects.[1][2]

Studies have shown that dmLSB selectively affects the Na+ current, with no significant impact

on potassium (K+) or calcium (Ca2+) currents.[1][2] This selectivity makes it a compound of
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significant interest for conditions where targeted modulation of Na+ channel activity is desired,

such as in certain cardiac arrhythmias like the Brugada syndrome.[3][4][5]

Quantitative Data: Electrophysiological Effects of
dmLSB
The following table summarizes the key quantitative parameters of Dimethyl lithospermate
B's effect on voltage-gated sodium channels.

Parameter Value Cell/System Type Source

EC50 (Slow I_Na

component)
20 µM

Rat Ventricular

Myocytes
[1][2]

Action Potential

Duration (APD90)

Increase from 58.8 ±

12.1 ms to 202.3 ± 9.5

ms (at 20 µM)

Rat Ventricular

Myocytes
[1][2]

Effective

Concentration

(Brugada Syndrome

Model)

10 µmol/L

Canine Arterially

Perfused Right

Ventricular Wedge

[3][4][5]

Voltage Dependence

of Activation

~5 mV shift to the

depolarized direction

Rat Ventricular

Myocytes
[1]

Voltage Dependence

of Inactivation
No significant effect

Rat Ventricular

Myocytes
[1]

Comparative Molecular Targets of Related
Lithospermates
For a comprehensive understanding, this section details the identified molecular targets of the

related compounds Magnesium lithospermate B (MLB) and Lithospermate B (LSB). It is crucial

to note that these are distinct molecules and their targets may not be directly attributable to

dmLSB.

Magnesium Lithospermate B (MLB)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.ahajournals.org/doi/abs/10.1161/circulationaha.105.601690
https://pubmed.ncbi.nlm.nih.gov/16534004/
https://www.ahajournals.org/doi/10.1161/circulationaha.105.601690
https://www.benchchem.com/product/b1247993?utm_src=pdf-body
https://www.benchchem.com/product/b1247993?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15504759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575928/
https://pubmed.ncbi.nlm.nih.gov/15504759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1575928/
https://www.ahajournals.org/doi/abs/10.1161/circulationaha.105.601690
https://pubmed.ncbi.nlm.nih.gov/16534004/
https://www.ahajournals.org/doi/10.1161/circulationaha.105.601690
https://pubmed.ncbi.nlm.nih.gov/15504759/
https://pubmed.ncbi.nlm.nih.gov/15504759/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MLB has been shown to interact with multiple targets, suggesting a broader pharmacological

profile.

Target Effect
Quantitative Data
(IC50)

Source

Na+/K+-ATPase Inhibition 128 µmol/L [6][7]

TAB1-p38 Signaling

Pathway
Inhibition of apoptosis - [8]

Large-conductance

Ca2+-activated K+

(BKCa) channels

Activation - [9]

Voltage-gated K+ (KV)

channels
Inhibition - [9]

NOX/VPO1 Pathway Suppression - [10]

Lithospermate B (LSB)
Research has also identified a specific molecular target for the parent compound,

Lithospermate B.

Target Effect
Quantitative Data
(Kd)

Source

Malarial E2 ubiquitin-

conjugating enzyme
Binding 30.5 ± 2.48 μM [11][12]

Signaling Pathways and Mechanisms of Action
The interaction of dmLSB and its related compounds with their molecular targets initiates

downstream cellular effects. The following diagrams illustrate these pathways.
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Caption: dmLSB's modulation of the voltage-gated Na+ channel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1247993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Magnesium
lithospermate B

TAB1

 inhibits

p38 MAPK

 activates

Apoptosis

 promotes

Ischemic
Injury

 activates

Click to download full resolution via product page

Caption: MLB's inhibition of the TAB1-p38 apoptosis pathway.

Experimental Protocols
The identification and characterization of these molecular targets were achieved through

specific experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology for dmLSB
This technique was central to elucidating the effects of dmLSB on ion channels in

cardiomyocytes.[1][2]

1. Cell Isolation:

Ventricular myocytes are enzymatically isolated from rat hearts.

2. Patch-Clamp Recording:
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A glass micropipette with a diameter of a few micrometers is used to form a high-resistance

seal with the plasma membrane of a single myocyte.

The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-

cell configuration).

The membrane potential is clamped at a holding potential (e.g., -120 mV) to keep the ion

channels in a closed state.

3. Data Acquisition:

Voltage protocols are applied to elicit specific ion currents. For I_Na, depolarizing steps (e.g.,

from -80 to +10 mV) are used.

The resulting currents are recorded before and after the application of dmLSB to the bath

solution.

Analysis focuses on changes in current amplitude, activation and inactivation kinetics, and

voltage-dependence.
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Form High-Resistance
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Rupture Membrane
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Clamp Membrane
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Record Control
Ion Currents Apply dmLSB Record Ion Currents
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Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp experiments.

Native Mass Spectrometry for LSB Target Identification
This method was employed to identify the binding of Lithospermate B to a malarial protein from

a complex mixture.[11][12]

1. Sample Preparation:

A mixture of multiple purified proteins (in this case, from Plasmodium falciparum) is

prepared.
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The protein mixture is incubated with a crude natural product extract (e.g., from Salvia

miltiorrhiza).

2. Native Mass Spectrometry:

The mixture is introduced into the mass spectrometer using electrospray ionization under

non-denaturing ("native") conditions that preserve protein-ligand interactions.

The mass-to-charge ratio of the intact protein-ligand complexes is measured.

3. Data Analysis:

A shift in the mass of a specific protein indicates a binding event. The mass difference

corresponds to the molecular weight of the bound ligand.

The ligand (LSB) is then identified from the extract.

Binding affinity (Kd) can be determined by titrating varying concentrations of the purified

ligand against the target protein.[11]

Na+/K+-ATPase Activity Assay for MLB
The inhibitory effect of MLB on Na+/K+-ATPase was quantified by measuring the enzymatic

activity.[6][7]

1. Enzyme Preparation:

Purified Na+/K+-ATPase is used.

2. Inhibition Assay:

The enzyme is incubated with its substrate, ATP, in the presence of varying concentrations of

the test compound (e.g., MLB).

The reaction measures the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis

by the enzyme.

3. Quantification:
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The concentration of Pi is determined, often using a colorimetric method.

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%,

is calculated from the dose-response curve.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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